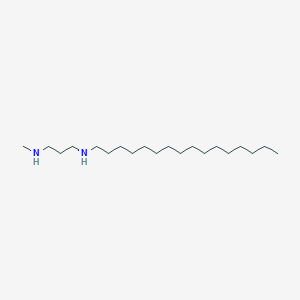
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one
概要
説明
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a bromoacetyl group and a phenyl ring attached to an oxazolidinone core. The chiral center at the 4-position of the oxazolidinone ring imparts stereochemical properties that are significant in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the bromoacetyl group: The oxazolidinone intermediate is then treated with bromoacetyl bromide in the presence of a base such as triethylamine to introduce the bromoacetyl group at the 3-position.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Nitric acid for nitration or bromine for bromination.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazolidinones with various functional groups.
Reduction: Formation of (4R)-3-(2-hydroxyethyl)-4-phenyl-1,3-oxazolidin-2-one.
Oxidation: Formation of nitro or bromo derivatives of the phenyl ring.
科学的研究の応用
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in various reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromoacetyl group can act as an electrophile, facilitating nucleophilic attack, while the oxazolidinone ring can stabilize transition states in various reactions. The phenyl ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
(4R)-3-(2-chloroacetyl)-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
(4R)-3-(2-iodoacetyl)-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with an iodoacetyl group.
(4R)-3-(2-bromoacetyl)-4-methyl-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one is unique due to the combination of its chiral oxazolidinone core, the bromoacetyl group, and the phenyl ring. This combination imparts distinct reactivity and stereochemical properties, making it valuable in asymmetric synthesis and other specialized applications.
特性
IUPAC Name |
(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-6-10(14)13-9(7-16-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSTWKDFLSXEOE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)
![N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389109.png)






![3,5-Dichloro-N-[4-(heptyloxy)benzyl]aniline](/img/structure/B1389121.png)

![N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine](/img/structure/B1389125.png)
